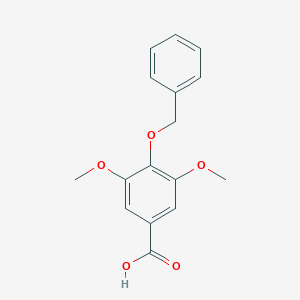

4-(Benzyloxy)-3,5-dimethoxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethoxy-4-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O5/c1-19-13-8-12(16(17)18)9-14(20-2)15(13)21-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVCCGNWMGBKDIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OCC2=CC=CC=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427912 | |

| Record name | 4-(benzyloxy)-3,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14588-60-4 | |

| Record name | 4-(benzyloxy)-3,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Benzyloxy 3,5 Dimethoxybenzoic Acid

Precursor-Based Synthetic Routes

The foundation of synthesizing 4-(benzyloxy)-3,5-dimethoxybenzoic acid lies in the selection of appropriate starting materials. Syringic acid and 3,4,5-trimethoxybenzoic acid are two common precursors, each offering a distinct synthetic pathway.

Synthesis from Syringic Acid (4-Hydroxy-3,5-dimethoxybenzoic Acid) and its Methyl Ester

A primary and direct route to this compound involves the O-benzylation of syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid). This reaction selectively targets the hydroxyl group at the C4 position. The process typically involves the reaction of syringic acid with a benzylating agent, such as benzyl (B1604629) chloride or benzyl bromide, in the presence of a base. The base, commonly potassium carbonate, facilitates the deprotonation of the phenolic hydroxyl group, making it a more potent nucleophile to attack the benzyl halide.

Alternatively, the synthesis can commence with methyl syringate (methyl 4-hydroxy-3,5-dimethoxybenzoate). In this approach, the hydroxyl group of methyl syringate is first benzylated to form methyl 4-(benzyloxy)-3,5-dimethoxybenzoate. This intermediate is then subjected to hydrolysis to convert the methyl ester group into a carboxylic acid, yielding the final product. This two-step process can sometimes offer advantages in terms of solubility and purification of intermediates.

Derivation via Demethylation of 3,4,5-Trimethoxybenzoic Acid

An alternative synthetic strategy begins with 3,4,5-trimethoxybenzoic acid. This method involves the selective demethylation of the methoxy (B1213986) group at the C4 position to yield syringic acid, which is then benzylated as described previously. The demethylation can be achieved using various reagents, with both acidic and basic conditions being employed.

One established method utilizes a strong acid, such as concentrated sulfuric acid, to cleave the 4-methoxy group. google.com However, this can sometimes lead to side products. A more efficient and high-yielding process involves heating 3,4,5-trimethoxybenzoic acid with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in a high-boiling point, water-soluble organic solvent like ethylene (B1197577) glycol or glycerol. google.comresearchgate.net This basic demethylation has been reported to produce syringic acid in yields as high as 85-90%. researchgate.net Subsequent benzylation of the resulting syringic acid provides the target molecule.

Benzylation Strategies in the Synthesis of this compound

The introduction of the benzyl group is a critical step in the synthesis of this compound. The most common approach is a nucleophilic substitution reaction (SN2) using a benzyl halide.

Table 1: Common Benzylation Strategies

| Benzylating Agent | Base | Solvent | Typical Conditions |

| Benzyl chloride | Potassium Carbonate (K₂CO₃) | Acetone (B3395972), DMF | Reflux |

| Benzyl bromide | Potassium Carbonate (K₂CO₃) | Acetone, DMF | Reflux |

| Benzyl trichloroacetimidate | - | Acetonitrile (B52724) | Neutral or slightly acidic, 60°C |

The choice of benzylating agent and reaction conditions can influence the efficiency of the reaction. Benzyl chloride and benzyl bromide are widely used due to their commercial availability and reactivity. The reaction is typically carried out in a polar aprotic solvent like acetone or dimethylformamide (DMF) at elevated temperatures to ensure a reasonable reaction rate. The use of a base like potassium carbonate is essential to deprotonate the phenolic hydroxyl group of syringic acid, thereby activating it for nucleophilic attack on the benzyl halide. organic-chemistry.org

More recent methods have explored the use of benzyl trichloroacetimidates as benzylating agents. nih.gov These reagents can often be used under neutral or mildly acidic conditions and can be effective for substrates that are sensitive to strongly basic environments. nih.gov

Hydrolysis-Based Approaches from Ester Precursors (e.g., Methyl 4-(benzyloxy)-3,5-dimethoxybenzoate)

When the synthesis begins with the methyl ester of syringic acid, a final hydrolysis step is necessary to obtain the carboxylic acid. The hydrolysis of methyl 4-(benzyloxy)-3,5-dimethoxybenzoate is typically achieved through base-catalyzed saponification.

The ester is treated with a strong base, such as sodium hydroxide or potassium hydroxide, in a mixture of water and an organic solvent like ethanol (B145695) or methanol (B129727). The reaction mixture is usually heated to accelerate the hydrolysis process. Following the completion of the reaction, the resulting carboxylate salt is acidified with a strong acid, such as hydrochloric acid, to precipitate the desired this compound. The product can then be isolated by filtration and purified by recrystallization. Kinetic studies of the hydrolysis of similar esters, such as methyl salicylate, show that the reaction rate is dependent on the hydroxide ion concentration. researchgate.net

Optimization of Reaction Conditions and Yield Enhancement for this compound

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of reagents, solvent, temperature, and reaction time.

In the demethylation of 3,4,5-trimethoxybenzoic acid, the choice between acidic and basic conditions significantly impacts the yield. While demethylation with concentrated sulfuric acid has been reported, the yields are often moderate, around 63-70%. google.comgoogle.com In contrast, using a strong base like sodium hydroxide in ethylene glycol at elevated temperatures can increase the yield of syringic acid to over 85%. researchgate.net A patent describes a process using a molar ratio of approximately 3.2 moles of sodium hydroxide per mole of 3,4,5-trimethoxybenzoic acid in ethylene glycol, with progressive distillation of byproducts, to achieve a yield of 77.2% of recrystallized syringic acid. google.com

Table 2: Comparison of Demethylation Methods for 3,4,5-Trimethoxybenzoic Acid

| Reagent | Solvent | Temperature | Yield of Syringic Acid | Reference |

| Conc. H₂SO₄ | - | 55°C | 63.3% (recrystallized) | google.com |

| NaOH | Ethylene Glycol | ~195°C | 77.2% (recrystallized) | google.com |

| NaOH or KOH | High-boiling organic solvent | 120-180°C | 85-90% | researchgate.net |

For the benzylation step, the choice of base and solvent is crucial. While potassium carbonate is a common and effective base, other bases can also be employed. The reaction temperature is typically maintained at the reflux temperature of the chosen solvent to drive the reaction to completion. The molar ratio of the benzylating agent to the syringic acid or its ester is also a critical factor to control to avoid side reactions.

In the hydrolysis of the ester precursor, the concentration of the base and the reaction temperature are key variables. Sufficient base must be used to ensure complete saponification. The temperature can be adjusted to control the reaction rate, with higher temperatures leading to faster hydrolysis but also potentially increasing the risk of side reactions. Careful acidification is necessary to ensure complete precipitation of the final product while avoiding the formation of impurities.

Chemical Reactivity and Derivatization of 4 Benzyloxy 3,5 Dimethoxybenzoic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety is the most reactive site for nucleophilic acyl substitution, enabling the synthesis of a variety of derivatives such as esters, acyl halides, and amides.

Esterification Reactions of 4-(Benzyloxy)-3,5-dimethoxybenzoic Acid.nih.govdergipark.org.triajpr.commasterorganicchemistry.comresearchgate.netresearchgate.net

Esterification, the conversion of a carboxylic acid to an ester, is a fundamental transformation for this compound. This reaction is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com Common catalysts include strong mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), and sulfonic acids such as p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The use of a large excess of the alcohol can drive the equilibrium towards the formation of the ester, leading to higher yields. masterorganicchemistry.com Alternatively, the use of a dehydrating agent or the azeotropic removal of water can also favor product formation. masterorganicchemistry.com

A specific example is the synthesis of methyl 4-(benzyloxy)-3-methoxybenzoate, where 4-(benzyloxy)-3-methoxybenzoic acid is refluxed with methanol (B129727) in the presence of concentrated sulfuric acid for 12 hours. nih.govresearchgate.net After neutralization, the product is extracted and purified. nih.govresearchgate.net Similar procedures can be employed with other alcohols to generate a variety of esters. The reaction conditions can be tailored based on the reactivity of the alcohol and the desired yield. The use of solid acid catalysts, such as modified montmorillonite (B579905) K10, has also been reported for the esterification of substituted benzoic acids, offering a more environmentally friendly and reusable catalytic system.

Below is a table summarizing representative esterification reactions of this compound and its analogs.

| Alcohol | Catalyst | Reaction Conditions | Product | Yield | Reference |

| Methanol | H₂SO₄ | Reflux, 12 h | Methyl 4-(benzyloxy)-3-methoxybenzoate | Not specified | nih.govresearchgate.net |

| Ethanol (B145695) | H₂SO₄ | Reflux | Ethyl p-nitrobenzoate | Not specified | google.com |

| Various alcohols | DMTMM | N-methylmorpholine, THF | Corresponding esters | Not specified | researchgate.net |

| Various alcohols | Modified Montmorillonite K10 | Solvent-free, reflux, 5 h | Corresponding esters | >93% | ijstr.org |

Table 1: Examples of Esterification Reactions

Synthesis of Acyl Halides (e.g., 4-(Benzyloxy)-3,5-dimethoxybenzoyl Chloride).nih.govgoogle.comchemicalbook.comgoogle.combldpharm.comsigmaaldrich.com

The conversion of this compound to its corresponding acyl halide, most commonly the acyl chloride, provides a highly reactive intermediate for further functionalization. Acyl chlorides are significantly more reactive towards nucleophiles than the parent carboxylic acid and are key precursors for the synthesis of esters, amides, and other acyl derivatives under milder conditions.

The standard method for preparing acyl chlorides from carboxylic acids involves treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reagents convert the hydroxyl group of the carboxylic acid into a good leaving group, facilitating nucleophilic attack by the chloride ion. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction with thionyl chloride. google.com

For instance, 3,5-dimethoxybenzoyl chloride can be synthesized by reacting 3,5-dimethoxybenzoic acid with thionyl chloride in diethyl ether in the presence of pyridine, yielding the product in high purity. chemicalbook.com A similar approach can be applied to this compound. The reaction of 3,4-dimethoxybenzoic acid with thionyl chloride in tetrahydrofuran (B95107) with catalytic DMF also proceeds efficiently to give the corresponding acyl chloride. google.com The use of oxalyl chloride is another effective method, often preferred due to the formation of volatile byproducts (CO, CO₂, HCl).

The resulting 4-(benzyloxy)-3,5-dimethoxybenzoyl chloride is a versatile intermediate. For example, 3,4-dimethoxybenzoyl chloride has been used in the synthesis of various complex molecules, including oxazole (B20620) and benzamide (B126) derivatives. orgsyn.org

| Chlorinating Agent | Catalyst/Solvent | Starting Material | Product | Yield | Reference |

| Thionyl chloride | Pyridine/Diethyl ether | 3,5-Dimethoxybenzyl alcohol | 3,5-Dimethoxybenzyl chloride | 97% | chemicalbook.com |

| Thionyl chloride | DMF/Tetrahydrofuran | 3,4-Dimethoxybenzoic acid | 3,4-Dimethoxybenzoyl chloride | 82.8-83.6% | google.com |

| Thionyl chloride | Not specified | 4-Benzyloxy-3-chlorobenzoic acid | 4-Benzyloxy-3-chlorobenzoyl chloride | Quantitative | nih.gov |

| Oxalyl chloride | DMF | 4-Xylyl alcohol (multi-step) | 4-Chloromethyl benzoyl chloride | 85-90% (overall) | google.com |

Table 2: Synthesis of Acyl Halides

Amidation Reactions and the Formation of Benzamide Derivatives.nih.govsemanticscholar.org

The carboxylic acid group of this compound can be readily converted into an amide functional group. Amidation can be achieved either directly from the carboxylic acid or via the more reactive acyl chloride intermediate.

Direct amidation of the carboxylic acid with an amine requires high temperatures to drive off the water formed during the reaction, or the use of coupling agents. More commonly, the carboxylic acid is first converted to the acyl chloride, which then reacts readily with a primary or secondary amine to form the corresponding benzamide derivative. This two-step process is generally more efficient and proceeds under milder conditions.

A patent for the synthesis of substituted 4-benzyloxy-benzoic acid amide derivatives describes the reaction of a 4-benzyloxybenzoyl chloride with an appropriate amine to yield the desired amide. nih.gov For example, N'-(4-hydroxy-3,5-dimethoxybenzylidene)benzohydrazides have been synthesized by reacting substituted benzoic acid hydrazides with 3,5-dimethoxy-4-hydroxybenzaldehyde, showcasing the formation of a hydrazone linkage which is structurally related to an amide. semanticscholar.org

The synthesis of a variety of benzamide derivatives is possible by selecting different amine starting materials, leading to a wide range of compounds with potentially interesting chemical and biological properties.

Table 3: Examples of Amidation and Related Reactions

Aromatic Ring Modifications and Substitutions

The benzene (B151609) ring of this compound and its substituents offer further opportunities for chemical modification, allowing for the fine-tuning of the molecule's properties.

Reactions Involving the Benzyloxy Moiety, Including Oxidative Transformations.nih.govnih.govorgsyn.orgresearchgate.netresearchgate.netlookchem.comorgsyn.orglookchem.comresearchgate.net

The benzyloxy group serves as a protective group for the phenolic hydroxyl group. Its removal, or debenzylation, is a common and important transformation. This can be achieved through several methods, with oxidative cleavage being a prominent approach.

One of the most effective reagents for the oxidative cleavage of benzyl (B1604629) ethers is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.govnih.govresearchgate.netresearchgate.net This reaction is often performed in a mixture of an organic solvent like dichloromethane (B109758) and water. nih.gov The reaction is particularly useful as it can often be performed selectively in the presence of other functional groups. lookchem.com Visible-light-mediated oxidative debenzylation using DDQ has emerged as a mild and selective method, compatible with a wide range of functional groups. nih.govorgsyn.org This method can be performed with either stoichiometric or catalytic amounts of DDQ. nih.gov

Catalytic hydrogenation is another standard method for debenzylation. This involves reacting the compound with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). This method is generally clean and efficient but is incompatible with other reducible functional groups such as alkenes, alkynes, or some nitrogen-containing groups.

Boron tribromide (BBr₃) has also been reported to mediate the debenzylation of benzyloxy groups, particularly in highly basic compounds where strong complexation with BBr₃ can occur. lookchem.comresearchgate.net

| Reagent | Reaction Conditions | Transformation | Reference |

| DDQ | CH₂Cl₂/H₂O, rt | Oxidative debenzylation | nih.govlookchem.com |

| DDQ/Visible light | CH₂Cl₂/H₂O, rt | Photo-oxidative debenzylation | nih.govorgsyn.org |

| H₂/Pd-C | Not specified | Catalytic hydrogenolysis | researchgate.net |

| BBr₃ | CH₂Cl₂ | Debenzylation | lookchem.comresearchgate.net |

Table 4: Methods for the Deprotection of the Benzyloxy Group

Reactivity of the Methoxy (B1213986) Groups.orgsyn.orggoogle.commdma.ch

The methoxy groups on the aromatic ring are generally stable but can be cleaved under specific, often harsh, conditions to yield the corresponding hydroxyl groups. This demethylation reaction is a key step in the synthesis of various natural products and other polyhydroxylated aromatic compounds.

A common reagent for the demethylation of aryl methyl ethers is boron tribromide (BBr₃). orgsyn.orgmdma.ch The reaction is typically carried out in an inert solvent like dichloromethane at or below room temperature. mdma.ch It is generally advisable to use one mole of BBr₃ per methoxy group, with additional equivalents for other basic functional groups present in the molecule. mdma.ch

Another method for the demethylation of the 4-methoxy group in 3,4,5-trimethoxybenzoic acid involves heating with an excess of an alkali hydroxide (B78521), such as potassium hydroxide, in ethylene (B1197577) glycol. google.com This process leads to the selective demethylation at the 4-position to produce 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid). google.com

The selective cleavage of one functional group in the presence of another (e.g., benzyloxy vs. methoxy) is a significant challenge in synthetic chemistry. The choice of reagents and reaction conditions is crucial for achieving the desired transformation. For instance, catalytic hydrogenation would typically cleave the benzyloxy group while leaving the methoxy groups intact. Conversely, specific demethylating agents might target the methoxy groups while the benzyloxy group remains, although this selectivity can be challenging to achieve.

| Reagent | Reaction Conditions | Transformation | Reference |

| Boron tribromide | CH₂Cl₂, rt or below | Demethylation | orgsyn.orgmdma.ch |

| Alkali hydroxide (e.g., KOH) | Ethylene glycol, heat | Selective 4-O-demethylation of 3,4,5-trimethoxybenzoic acid | google.com |

Table 5: Methods for the Demethylation of Methoxy Groups

Reductive Transformations of this compound and its Derivatives

Reductive processes targeting this compound and its precursors are fundamental in the synthesis of related compounds, particularly its parent phenol, syringic acid. The primary reductive transformations include debenzylation to unmask the phenolic hydroxyl group and demethylation of related trimethoxy derivatives.

Debenzylation: The benzyl ether linkage serves as a robust protecting group for the 4-position hydroxyl group. Its removal, a debenzylation reaction, is a key reductive step. This is typically achieved through catalytic hydrogenation. In this process, the compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). The reaction cleaves the benzyl-oxygen bond, yielding 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid) and toluene (B28343) as a byproduct. This method is valued for its clean conversion and mild conditions.

Demethylation of Precursors: A common strategy to access 4-hydroxy-3,5-dimethoxybenzoic acid involves the selective demethylation of 3,4,5-trimethoxybenzoic acid. This transformation can be considered a reductive process in the context of removing the methyl group from the phenolic ether. Several methods have been reported for this selective demethylation. One approach involves heating 3,4,5-trimethoxybenzoic acid with a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a high-boiling point organic solvent. google.com Another reported method utilizes 20% sulfuric acid to achieve the selective hydrolysis of the 4-methoxy group. wikipedia.org These methods take advantage of the slightly different reactivity of the methoxy group at the 4-position compared to those at the 3- and 5-positions.

| Precursor | Reagents | Product | Reaction Type |

| This compound | H₂, Pd/C | 4-Hydroxy-3,5-dimethoxybenzoic acid | Catalytic Hydrogenolysis (Debenzylation) |

| 3,4,5-Trimethoxybenzoic acid | NaOH or KOH, heat | 4-Hydroxy-3,5-dimethoxybenzoic acid | Selective Demethylation |

| 3,4,5-Trimethoxybenzoic acid | 20% H₂SO₄ | 4-Hydroxy-3,5-dimethoxybenzoic acid | Selective Acid Hydrolysis |

Synthesis of Structural Analogs and Advanced Derivatives of this compound

The core structure of this compound serves as a scaffold for the synthesis of a wide array of structural analogs and more complex derivatives. These syntheses often leverage the reactivity of its precursors, such as gallic acid and 3,4,5-trimethoxybenzoic acid.

Synthesis of Key Precursors and Analogs:

3,4,5-Trimethoxybenzoic Acid: This important precursor is commonly synthesized from gallic acid. The reaction involves the methylation of all three hydroxyl groups of gallic acid. A green chemistry approach uses dimethyl carbonate as a methylating agent in the presence of potassium carbonate and DMF as a solvent, achieving high yields. google.com Another method involves the hydrolysis of its methyl ester, which is also derived from gallic acid. chemicalbook.com

4-Hydroxy-3,5-dimethoxybenzoic Acid (Syringic Acid): As a key analog and the de-benzylated parent compound, syringic acid is a naturally occurring phenolic compound. wikipedia.orgnih.gov Its synthesis is primarily achieved through the selective demethylation of 3,4,5-trimethoxybenzoic acid, as detailed in the previous section. google.comwikipedia.org

Halogenated Analogs: Halogenated derivatives are valuable intermediates in organic synthesis. For instance, 4-Bromo-3,5-dimethoxybenzoic acid is a known structural analog, providing a reactive handle for cross-coupling reactions. sigmaaldrich.com

Demethoxylated and Alkylated Analogs: Other variations include the complete removal or alteration of the methoxy groups. 3,5-Dimethoxybenzoic acid is an analog lacking the 4-position substituent. sigmaaldrich.com Conversely, the methoxy groups can be replaced with other alkyl groups, such as in 4-Benzyloxy-3,5-dimethylbenzoic acid. scbt.com

Synthesis of Advanced Derivatives:

The functional groups of this compound and its analogs can be further elaborated to create advanced molecules. The carboxylic acid moiety is readily converted into esters, amides, and other derivatives through standard coupling reactions. For example, the related compound 4-benzyloxyphenol can be esterified with substituted benzoic acids using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) to produce complex ester-based molecules, such as those investigated for liquid crystal properties. nih.gov This highlights a common derivatization pathway applicable to the title compound.

| Analog/Derivative | Starting Material(s) | Key Transformation(s) | Reference |

| 3,4,5-Trimethoxybenzoic Acid | Gallic Acid, Dimethyl Carbonate | Methylation | google.com |

| 4-Hydroxy-3,5-dimethoxybenzoic Acid (Syringic Acid) | 3,4,5-Trimethoxybenzoic Acid | Selective Demethylation | google.comwikipedia.org |

| 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate | 4-Benzyloxyphenol, 4-(4-n-dodecyloxybenzoyloxy)benzoic acid | Esterification (DCC/DMAP coupling) | nih.gov |

Advanced Analytical Characterization Methodologies for 4 Benzyloxy 3,5 Dimethoxybenzoic Acid

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to elucidating the precise molecular architecture of 4-(Benzyloxy)-3,5-dimethoxybenzoic acid. By interacting with electromagnetic radiation, the molecule provides distinct fingerprints that reveal its functional groups and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show several distinct signals corresponding to the different types of protons present. Based on analogous structures, the predicted chemical shifts (δ) in a solvent like DMSO-d₆ would be:

A broad singlet for the acidic proton of the carboxylic acid group (-COOH), typically appearing far downfield.

A multiplet region for the five protons of the phenyl group on the benzyl (B1604629) substituent.

A singlet representing the two protons of the benzylic methylene (B1212753) (-CH₂-) group.

A singlet for the two equivalent aromatic protons on the dimethoxy-substituted benzene (B151609) ring.

A singlet for the six equivalent protons of the two methoxy (B1213986) (-OCH₃) groups.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, a specific number of signals is expected, corresponding to the distinct carbon environments. Analysis of related compounds like 3,5-dimethoxybenzoic acid and 4-benzyloxybenzoic acid suggests the following approximate chemical shift regions escholarship.orgusda.gov:

The carbonyl carbon of the carboxylic acid will appear at the lowest field (most deshielded).

The aromatic carbons will resonate in the middle of the spectrum. The carbon attached to the carboxyl group, the carbons bearing the methoxy groups, the carbon with the benzyloxy group, and the unsubstituted aromatic carbons will all have distinct signals.

The benzylic methylene carbon will appear at a higher field than the aromatic carbons.

The methoxy group carbons will be the most shielded, appearing at the highest field.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table presents expected values based on the analysis of structurally similar compounds.

| Atom Type | Technique | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Carboxylic Acid Proton | ¹H NMR | ~12.0 - 13.0 | Broad Singlet |

| Benzyl Phenyl Protons | ¹H NMR | ~7.30 - 7.50 | Multiplet |

| Aromatic Protons (benzoic acid ring) | ¹H NMR | ~7.10 | Singlet |

| Benzylic Protons (-CH₂-) | ¹H NMR | ~5.20 | Singlet |

| Methoxy Protons (-OCH₃) | ¹H NMR | ~3.80 | Singlet |

| Carbonyl Carbon (C=O) | ¹³C NMR | ~167 | - |

| Aromatic Carbons (C-O, C-C) | ¹³C NMR | ~105 - 160 | - |

| Benzylic Carbon (-CH₂-) | ¹³C NMR | ~70 | - |

| Methoxy Carbons (-OCH₃) | ¹³C NMR | ~56 | - |

Mass Spectrometry (MS, ESI, GC-MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

MS/ESI: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids. In positive ion mode, ESI-MS would be expected to show a prominent peak for the protonated molecule, [M+H]⁺. Given the molecular formula C₁₆H₁₆O₅, the molecular weight is 288.29 g/mol . Therefore, a peak at a mass-to-charge ratio (m/z) of 289.10 would confirm the molecular weight.

Under harsher ionization conditions, such as Electron Ionization (EI), fragmentation occurs. The most characteristic fragmentation for benzyloxy compounds is the cleavage of the benzyl-oxygen bond, leading to the formation of a stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91. This fragment is often the base peak in the spectrum and is a strong indicator of the benzyl group's presence morressier.com.

GC-MS: Direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging for non-volatile, polar compounds like carboxylic acids. Therefore, derivatization is typically required to increase volatility. Conversion of the carboxylic acid to its trimethylsilyl (B98337) (TMS) ester is a common strategy for analyzing benzoic acid derivatives via GC-MS sigmaaldrich.com. The resulting mass spectrum would show the molecular ion of the derivatized compound and characteristic fragmentation patterns.

Table 2: Predicted Mass Spectrometry Fragments for this compound This table presents expected m/z values.

| Ion/Fragment | Technique | Predicted m/z | Description |

| [M+H]⁺ | ESI | 289.10 | Protonated molecular ion |

| [M+Na]⁺ | ESI | 311.08 | Sodium adduct of the molecule |

| [M]⁺ | EI | 288.10 | Molecular ion |

| [C₇H₇]⁺ | EI | 91.05 | Tropylium cation (from benzyl group loss) |

| [M - C₇H₇]⁺ | EI | 197.04 | Loss of the benzyl group from the molecular ion |

Infrared Spectroscopy (IR)

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would exhibit several characteristic absorption bands.

Table 3: Characteristic Infrared Absorption Bands for this compound This table presents expected vibrational frequencies based on the analysis of structurally similar compounds.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Appearance |

| Carboxylic Acid O-H | Stretch | 2500-3300 | Very Broad |

| Aromatic C-H | Stretch | 3000-3100 | Sharp, Medium |

| Aliphatic C-H (-CH₂-) | Stretch | 2850-3000 | Sharp, Medium |

| Carbonyl C=O | Stretch | 1680-1710 | Sharp, Strong |

| Aromatic C=C | Stretch | 1580-1600 | Medium-Strong |

| Ether C-O | Stretch | 1200-1300 | Strong |

| Methoxy C-O | Stretch | 1000-1150 | Strong |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for separating this compound from impurities and starting materials, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method would be most suitable.

A typical setup would involve a C18 stationary phase column, which is non-polar helixchrom.com. The mobile phase would consist of a mixture of an aqueous component, often acidified with formic acid or phosphoric acid to ensure the carboxylic acid remains protonated, and an organic modifier like acetonitrile (B52724) or methanol (B129727) sielc.comresearchgate.net. Detection is commonly performed using a UV detector, as the aromatic rings in the molecule absorb UV light strongly researchgate.net. By running a gradient of the organic solvent, compounds with different polarities can be effectively separated, allowing for the precise determination of the purity of the target compound.

As mentioned previously, the high boiling point and polar nature of this compound make it unsuitable for direct analysis by Gas Chromatography (GC). The compound would likely decompose or fail to elute from the column at the high temperatures required.

For successful GC analysis, derivatization is necessary to create a more volatile and thermally stable analogue. The most common approach is silylation, converting the acidic -COOH group into a -COOSi(CH₃)₃ group. This derivatized product can then be analyzed on a standard GC system, typically equipped with a low- to mid-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane, such as a DB-5 or HP-5) and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) globalresearchonline.net. A temperature program, starting at a moderate temperature and ramping up, would be used to elute the compound globalresearchonline.net.

Advanced Crystallographic Techniques for Solid-State Characterization (e.g., X-ray Crystallography of Derivatives)

X-ray crystallography stands as the gold standard for the unambiguous determination of molecular structures in the solid state. This technique relies on the diffraction of X-rays by the ordered array of atoms within a single crystal. The resulting diffraction pattern is mathematically decoded to generate a three-dimensional model of the electron density of the molecule, from which atomic positions can be inferred with high precision. This level of detail allows for a thorough analysis of molecular conformation, stereochemistry, and the subtle non-covalent interactions that govern the crystal packing.

The study of derivatives of this compound provides critical insights into how modifications to the core structure influence its solid-state properties.

Crystallographic Analysis of 4-(Benzyloxy)benzoic Acid

A redetermined crystal structure of 4-(Benzyloxy)benzoic acid, a close derivative lacking the two methoxy groups, offers a clear example of the insights gained from single-crystal X-ray diffraction. nih.gov The analysis revealed that the molecules associate in the crystal lattice to form centrosymmetric dimers through pairwise O—H⋯O hydrogen bonds between their carboxylic acid groups. nih.gov This acid-acid homodimer is a common and robust supramolecular synthon in carboxylic acids.

The study highlighted a significant dihedral angle of 39.76 (9)° between the two aromatic rings (the benzoic acid ring and the benzyl ring). nih.gov Furthermore, the C4—O3 bond length of 1.3601 (16) Å suggests a degree of electronic conjugation between the oxygen lone pair and the adjacent aromatic ring. nih.gov Notably, the precision of the geometric parameters obtained from this single-crystal study was an order of magnitude greater than a previous analysis based on X-ray powder diffraction data, underscoring the superior resolution of single-crystal techniques. nih.gov

Crystallographic Data for 4-Benzyloxy-3-methoxybenzonitrile

Another closely related derivative, 4-Benzyloxy-3-methoxybenzonitrile, has been characterized, providing further understanding of the conformational preferences of the benzyloxy group. researchgate.net In this molecule, the carboxylic acid is replaced by a nitrile group. The crystal structure reveals a significant twist between the two aromatic rings, which are oriented at a dihedral angle of 81.65 (3)°. researchgate.net

The crystal packing is stabilized by weak intermolecular C—H⋯N hydrogen bonds, which link adjacent molecules into chains along the b-axis of the unit cell. researchgate.net Detailed crystallographic data for this derivative, determined at a temperature of 173 K, are presented in the table below. researchgate.net

Interactive Table: Crystal Data and Structure Refinement for 4-Benzyloxy-3-methoxybenzonitrile

| Parameter | Value | Reference |

| Empirical Formula | C₁₅H₁₃NO₂ | researchgate.net |

| Formula Weight | 239.26 | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 14.9434 (12) | researchgate.net |

| b (Å) | 9.5469 (8) | researchgate.net |

| c (Å) | 8.8522 (7) | researchgate.net |

| β (°) | 102.663 (2) | researchgate.net |

| Volume (ų) | 1232.16 (17) | researchgate.net |

| Z (Molecules per cell) | 4 | researchgate.net |

| Calculated Density (Mg m⁻³) | 1.290 | researchgate.net |

| Radiation type | Mo Kα | researchgate.net |

| Goodness-of-fit (S) | 1.02 | researchgate.net |

| Final R indices [I > 2σ(I)] | R₁ = 0.038, wR₂ = 0.114 | researchgate.net |

Comparative Analysis with Parent and Related Structures

The parent compound, Syringic Acid (4-hydroxy-3,5-dimethoxybenzoic acid), has a confirmed crystalline structure that is centrosymmetric monoclinic with a C2/c space group. tandfonline.com Its solid-state structure is heavily influenced by intermolecular hydrogen bonding, with O···H and H···H interactions being predominant. tandfonline.com Similarly, the structure of 3,4-dimethoxybenzoic acid has been determined to crystallize in the triclinic space group P-1, also forming hydrogen-bonded dimers across a center of inversion. researchgate.net

Applications in Organic Synthesis and Specialty Chemical Development

Role as an Intermediate in the Synthesis of Complex Organic Molecules

4-(Benzyloxy)-3,5-dimethoxybenzoic acid is a crucial intermediate in the synthesis of more complex molecules. Its structure contains a carboxylic acid group, which can be modified, and a benzyloxy group that serves as a protective shield for a phenol. In a multi-step synthesis, chemists often need to prevent a reactive group, like a hydroxyl group (-OH), from interfering with reactions occurring elsewhere on the molecule. The benzyl (B1604629) group is an effective "protecting group" for this purpose.

The synthesis often begins with a more basic precursor, such as 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid). nih.govsigmaaldrich.com The hydroxyl group is converted to a benzyloxy group. After other desired chemical transformations are performed on the molecule, the benzyl group can be removed through a process called debenzylation (often via catalytic hydrogenation) to restore the free hydroxyl group on the final product. This strategy allows for the precise construction of complex architectures that would otherwise be difficult to achieve. This role as a protected intermediate is fundamental to its utility in creating elaborate natural product analogues and other target molecules.

Utilization in the Construction of Bioactive Scaffolds

The core structure of this compound makes it a suitable building block for creating bioactive scaffolds. nih.govresearchgate.net A bioactive scaffold is a core molecular framework upon which various functional groups can be built to create a library of compounds for biological testing. The substituted benzene (B151609) ring of this acid is a common feature in many biologically active compounds.

For instance, the related 4-substituted-2-methoxyphenol framework is used to prepare hydroxylated biphenyls, which are evaluated for antitumoral activity. nih.govresearchgate.net The general principle involves using a well-defined aromatic core and modifying its functional groups to enhance interactions with biological targets like proteins or enzymes. The carboxylic acid function of this compound can be converted into amides, esters, or other groups, while the protected hydroxyl group offers a latent site for future modification, making it a versatile component for building diverse molecular libraries aimed at drug discovery.

Contribution to the Production of Specialty Chemicals and Advanced Materials

While direct, large-scale industrial applications are not widely documented, the structural motifs present in this compound are relevant to materials science. Specifically, substituted benzoic acids are foundational units in the synthesis of dendrimers and liquid crystals. Dendrimers are highly branched, tree-like macromolecules with well-defined structures. nih.govhumanjournals.com The synthesis of dendrimers often starts from a central core and adds successive layers or "generations" of branched monomers in a process called divergent synthesis. nih.gov Benzoic acid derivatives with multiple reactive sites or sites that can be functionalized are ideal for creating these complex, three-dimensional structures.

The rigid core and potential for modification also make such compounds candidates for precursors to liquid crystals. The specific arrangement of aromatic rings and side chains influences the material's ability to flow like a liquid but maintain the ordered structure of a crystal. Although specific examples employing this compound are not prominent, its underlying structure is consistent with the type of building blocks used in these advanced material applications.

Application in the Synthesis of Sirtuin Activating Compounds

One of the notable potential applications for this compound is in the synthesis of analogues of resveratrol (B1683913) (3,5,4′-trihydroxy-trans-stilbene), a well-known natural sirtuin activator. nih.govnih.gov Sirtuins are a class of enzymes that regulate cellular health and are linked to aging and metabolism. Synthetic analogues of resveratrol are of great interest for their potential therapeutic benefits, which can include improved stability and bioavailability. ub.edu

In the synthesis of resveratrol analogues, a common strategy is to join two substituted benzene rings. A typical synthetic route might start with 3,5-dimethoxybenzoic acid, a direct precursor to the title compound. nih.gov This starting material is first reduced to form 3,5-dimethoxybenzyl alcohol, which is then converted to a phosphonate (B1237965). This phosphonate can then be reacted with a substituted benzaldehyde (B42025) (representing the other half of the resveratrol structure) in a Wittig reaction to create the characteristic stilbene (B7821643) double bond.

The role of this compound in this context would be as a protected intermediate. By starting with its precursor, syringic acid, and protecting the 4-hydroxyl group with a benzyl group, chemists can selectively perform reactions on other parts of the molecule before deprotecting it in a final step to yield a 4'-hydroxy-substituted stilbene, mirroring the structure of natural resveratrol. This strategic use of a protecting group is essential for the successful synthesis of these complex bioactive molecules.

Biological and Biomedical Research Applications of 4 Benzyloxy 3,5 Dimethoxybenzoic Acid and Its Derivatives

Investigation of Proteasome Inhibitory Activities of Related Derivatives

Derivatives of 4-(benzyloxy)-3,5-dimethoxybenzoic acid have been explored as inhibitors of the proteasome, a key cellular complex responsible for protein degradation. The inhibition of the proteasome is a validated strategy in cancer therapy. While direct inhibitory data on this compound itself is limited in the provided search results, its derivatives are integral components of more complex molecules designed to target specific enzymes.

Anti-Mitogenic Effects in Human Cancer Cell Lines (e.g., Malignant Melanoma Cells)

The anti-mitogenic properties of compounds derived from this compound are a key area of investigation in oncology research. These derivatives are being studied for their potential to halt the proliferation of cancer cells.

Studies on Enzyme-Substrate Interactions

The this compound moiety is a valuable tool for studying enzyme-substrate interactions. Its structure can be incorporated into larger molecules to probe the binding pockets of enzymes. For example, derivatives have been synthesized to interact with dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleic acids and amino acids. escholarship.org These studies help in understanding the molecular recognition processes that are crucial for drug design.

Application as Probes in Biochemical Assays

Due to their specific binding properties, derivatives of this compound are utilized as probes in biochemical assays. escholarship.org These molecular probes can be used to identify and characterize the activity of enzymes or to screen for potential drug candidates. Their ability to interact with specific biological targets makes them useful for high-throughput screening and other assay formats.

Exploratory Research in Cardiovascular and Cerebrovascular Disease Contexts (via related compounds)

While direct evidence is still emerging, the structural motifs present in this compound derivatives are being investigated in the context of cardiovascular and cerebrovascular diseases. For instance, related compounds have been explored for their potential to inhibit prolyl oligopeptidase (POP), an enzyme implicated in neurodegenerative diseases and cognitive disorders. google.comgoogle.com The inhibition of POP may have downstream effects that are relevant to cerebrovascular health. google.com

Development of Novel Pharmaceutical Leads and Drug Candidates

A significant application of this compound is as a building block in the synthesis of novel pharmaceutical leads and drug candidates. escholarship.orggoogle.comgoogleapis.com Its chemical structure provides a foundation for creating diverse libraries of compounds that can be tested for various therapeutic activities. escholarship.org For example, it has been incorporated into benzamide (B126) derivatives for the potential treatment of pain and itching. google.com

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

Structure-activity relationship (SAR) studies are crucial for optimizing the biological efficacy of drug candidates. The this compound scaffold allows for systematic modifications to understand how changes in the molecular structure affect its biological activity. google.com By altering substituents on the benzene (B151609) ring or the benzyloxy group, researchers can fine-tune the compound's properties to enhance its potency and selectivity for a specific biological target. These studies are essential for the rational design of more effective therapeutic agents.

Theoretical and Computational Investigations of 4 Benzyloxy 3,5 Dimethoxybenzoic Acid

Molecular Docking Simulations with Biological Receptor Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding affinity and interaction between a small molecule (ligand) and a protein receptor. While direct docking studies on 4-(benzyloxy)-3,5-dimethoxybenzoic acid are not extensively documented in the provided results, research on structurally related benzoic acid and ferulic acid derivatives provides valuable insights into potential biological targets and binding interactions.

These studies predict how derivatives might bind to enzyme active sites, a critical step in drug discovery. For instance, studies on ferulic acid derivatives have shown that modifications can lead to more stable bonds with target receptors, indicated by lower free energy values. fip.org One such study on a ferulic acid derivative, 4-(4-methoxy)benzoyloxy-3-methoxycinnamic acid, predicted anti-inflammatory and anti-thrombotic activity through its interaction with the COX-1 enzyme. fip.orgresearchgate.net The molecular docking results showed it had lower free bond energy values compared to ferulic acid, suggesting greater potential activity. researchgate.net

Similarly, docking studies of other benzoic acid derivatives against the SARS-CoV-2 main protease have been used to evaluate potential antiviral activity. nih.gov In another example, docking of 2-(3-phenyl)-5-((m-toluloxy) methyl)-4H-1,2,4-triazole-4-yl) benzoic acid with the carbonic anhydrase protein indicated it could be an effective inhibitor. researchgate.net Docking of compounds like emodin (B1671224) and 1,7-dihydroxy-4-methoxyxanthone (B162221) against Staphylococcus aureus DNA Gyrase revealed strong binding affinities, suggesting potential for development as antibacterial agents. cabidigitallibrary.org These examples highlight the utility of molecular docking in identifying promising candidates for further drug development. nih.govcabidigitallibrary.org

Table 1: Molecular Docking Results for Compounds Structurally Related to this compound

| Compound | Target Receptor | Binding Affinity (kcal/mol) | Predicted Activity | Source |

|---|---|---|---|---|

| 4-(4-methyl)benzoyloxy-3-methoxycinnamic acid | Epidermal Growth Factor Receptor (EGFR) | -8.81 | Anticancer | fip.org |

| 4-(4-methoxy)benzoyloxy-3-methoxycinnamic acid | Cyclooxygenase-1 (COX-1) | Lower than ferulic acid | Anti-inflammatory, Anti-thrombotic | fip.orgresearchgate.net |

| Syringic acid | SARS-CoV-2 Main Protease | -37.25 (Docking Score) | Antiviral | nih.gov |

| Emodin | Staphylococcus aureus DNA Gyrase | -10.4 | Antibacterial | cabidigitallibrary.org |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to investigate the electronic properties of molecules, providing deep insights into their structure, stability, and reactivity. Methods like Density Functional Theory (DFT) are used to calculate various molecular descriptors. researchgate.netepstem.net These calculations can determine optimized molecular geometry, vibrational frequencies, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). epstem.net

The energy gap between HOMO and LUMO is a crucial parameter for determining molecular reactivity; a smaller gap suggests higher reactivity. researchgate.net Furthermore, these calculations can generate molecular electrostatic potential (MEP) maps, which illustrate the charge distribution within a molecule and identify sites susceptible to electrophilic or nucleophilic attack. researchgate.net

For example, DFT computations have been used to report deep structural insights and quantum chemical reactivity analysis for various benzoic acid derivatives. nih.gov Such studies involve calculating parameters like electronegativity, electron affinity, and chemical hardness to understand the molecule's behavior in chemical reactions. epstem.net While specific DFT data for this compound is not present in the search results, the established methodologies from studies on analogous compounds are directly applicable.

Table 2: Example of Calculated Quantum Chemical Parameters for a Benzoic Acid Derivative (PTMTBA) using DFT

| Parameter | Value (eV) | Significance | Source |

|---|---|---|---|

| EHOMO | -6.45 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | researchgate.net |

| ELUMO | -1.87 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | researchgate.net |

| Energy Gap (ΔE) | 4.58 | Indicates chemical reactivity and stability. | researchgate.net |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are computational methods used to study the flexibility of a molecule and its dynamic behavior over time. These simulations provide a deeper understanding of how a ligand interacts with its receptor beyond the static picture offered by molecular docking.

MD simulations can reveal the stability of a ligand-protein complex by monitoring parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over a set period. researchgate.net A stable RMSD value over time suggests that the ligand remains securely in the binding pocket of the protein. researchgate.net RMSF plots help to identify which amino acid residues in the protein are most flexible and which are stable upon ligand binding. researchgate.net

A study on 4-(4-methoxy)benzoyloxy-3-methoxycinnamic acid used MD simulations to confirm the stability of its interaction with the COX-1 protein. fip.orgresearchgate.net The analysis of the simulation trajectory showed stable interactions between the ligand and key amino acids in the enzyme's catalytic site, such as TYR355 and ARG120, reinforcing the predictions made by molecular docking. researchgate.net These simulations are crucial for validating docking results and providing a more realistic model of the molecular interactions occurring in a biological system.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Optimized Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov The primary goal of QSAR is to develop models that can predict the activity of new, unsynthesized compounds, thereby guiding the design of derivatives with optimized potency and reduced toxicity. nih.gov

The process involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be 2D (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) or 3D (e.g., steric and electrostatic fields). nih.govresearchgate.net Statistical methods such as Multiple Linear Regression (MLR), Random Forest (RF), or Comparative Molecular Field Analysis (CoMFA) are then used to build the predictive model. sciopen.com

QSAR studies have been successfully applied to various classes of compounds, including derivatives of benzoquinone and benzimidazole, to design inhibitors for targets like 5-lipoxygenase or to develop anti-mycobacterial agents. nih.govsciopen.com For a compound like this compound, a QSAR study would involve synthesizing a library of its derivatives, testing their biological activity, and then building a model. The resulting model could highlight which structural features—such as substitutions on the aromatic rings—are most important for activity, providing a rational basis for designing next-generation compounds. nih.gov The study might suggest that substitutions with more electronegative and less bulky groups are favorable for a particular activity. nih.gov

Patent Landscape and Commercial Aspects in Academic Research

Analysis of Patents Pertaining to the Synthesis and Use of 4-(Benzyloxy)-3,5-dimethoxybenzoic Acid and its Derivatives

An analysis of the patent literature reveals a focused interest in this compound and its related structures, primarily driven by their utility as intermediates in the synthesis of pharmacologically active molecules. While patents specifically claiming the compound itself are less common, its derivatives are frequently cited in patents for novel therapeutic agents and synthetic processes.

Key patents often revolve around the synthesis of more complex molecules where the benzyloxy-dimethoxy-benzoyl moiety serves as a crucial building block. For instance, derivatives are instrumental in the preparation of agents for cardiovascular diseases. A notable patent describes the preparation and therapeutic use of 4-(3-(dimethylamino)propoxy)-3,5-dimethoxybenzoic acid for treating and preventing cardiovascular and cerebrovascular diseases caused by platelet aggregation. google.com This highlights the value of the core structure in developing new medicines.

Furthermore, the related compound, 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid), which can be a precursor to or derived from the title compound, has been the subject of process patents. justia.comgoogle.com These patents focus on efficient manufacturing methods, indicating a commercial interest in producing these foundational molecules on a larger scale for the synthesis of various pharmaceutical products. justia.comgoogle.com

The "benzyloxy" pharmacophore, a key feature of the title compound, is recognized for its significance in drug design. Research has highlighted the role of the benzyloxy group in developing potent and selective monoamine oxidase B (MAO-B) inhibitors, which are crucial in the management of neurodegenerative diseases. nih.gov This is exemplified by the structure of drugs like safinamide, which incorporates a benzyloxy group. nih.gov

The following table provides a summary of selected patents related to the synthesis and application of derivatives of this compound.

Interactive Data Table: Selected Patents Related to this compound and its Derivatives

| Patent Number | Title | Key Findings/Claims |

| CN101962358A | 4-(3-(dimethoxy) propoxy)-3, 5-dimethoxy benzoic acid, and preparation method and medical purpose thereof | Describes the synthesis and use of a derivative for treating cardiovascular and cerebrovascular diseases caused by platelet aggregation. google.com |

| US4191841A | Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid | Details a process for the demethylation of a precursor to produce syringic acid, a related and valuable synthetic intermediate. google.com |

| WO2015022702A2 | Process for preparation of 4,5-dimethoxybenzene derivatives and use in the synthesis of ivabradine (B130884) and salts thereof | Focuses on an efficient, industrial-scale process for preparing key intermediates used in the synthesis of the cardiovascular drug ivabradine. google.com |

| US Patent 5,296,482 | 7-{[3-(N-methyl-N-propyl)amino]propoxy}-2-(3,4,5-trimethoxyphenyl)-1,3-dithiane-1,1,3,3-tetraoxide and its salts and the pharmaceutical compositions which contain them | While not directly the title compound, this patent for the drug Ivabradine showcases the pharmaceutical importance of related dimethoxybenzene structures. google.com |

Academic-Industrial Collaborations in Compound Development

The development of specialized chemical compounds like this compound and its derivatives often thrives at the intersection of academic innovation and industrial resources. While specific, large-scale collaborations solely focused on this compound are not extensively documented in the public domain, the nature of its applications suggests a strong basis for such partnerships.

Academic research typically lays the groundwork by exploring novel synthetic routes and identifying potential biological activities. For instance, university laboratories may investigate the synthesis of various derivatives and conduct initial screenings for therapeutic potential, such as the work on benzyloxy chalcones as MAO-B inhibitors. nih.gov These findings, published in peer-reviewed journals, can then attract the attention of pharmaceutical companies.

Industrial partners, in turn, provide the necessary resources for further development, including funding for preclinical and clinical trials, expertise in process optimization and scale-up, and navigating the complex regulatory landscape. The patents filed for derivatives of this compound often list inventors from both academic and industrial backgrounds, or are assigned to pharmaceutical corporations that have likely in-licensed the initial discovery from a university.

The transition from a laboratory-scale synthesis to an industrially viable process, as seen in patents for related compounds, is a clear indicator of this collaborative ecosystem. google.comgoogle.com Academia provides the initial spark of discovery, while industry fans it into a commercially viable flame.

Future Trajectories in Specialized Chemical and Pharmaceutical Sectors

The future of this compound and its derivatives appears promising, with potential applications spanning various specialized sectors.

In the pharmaceutical sector , the core structure of this compound is likely to remain a valuable scaffold for the design of new drugs. Its utility as an intermediate in the synthesis of cardiovascular drugs is already established. google.comgoogle.com The growing understanding of the role of the benzyloxy group in targeting specific enzymes, such as MAO-B, opens up new avenues for the development of treatments for neurodegenerative disorders like Parkinson's disease. nih.gov Researchers are actively exploring how modifications to this and related structures can lead to more potent and selective therapeutic agents. nih.gov For example, the phenethylamine (B48288) derivative, Benzscaline, has been investigated for its potential as a serotonergic psychedelic. wikipedia.org

In the specialty chemicals industry , derivatives of this compound could find use in the development of agrochemicals and other industrial products due to their unique chemical properties. The versatility of the functional groups present in the molecule allows for its incorporation into a wide range of polymers and materials with tailored properties.

The ongoing research into the biological activities of compounds containing the benzyloxy-dimethoxy-benzoyl moiety suggests that new applications will continue to emerge. As our understanding of disease pathways deepens, the ability to fine-tune the structure of this versatile chemical building block will be crucial in developing the next generation of specialized chemicals and pharmaceuticals.

Future Research Directions and Emerging Perspectives

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of 4-(benzyloxy)-3,5-dimethoxybenzoic acid and its parent compound, syringic acid, has traditionally relied on established organic chemistry reactions. For instance, syringic acid can be produced from 3,4,5-trimethoxybenzoic acid via demethylation in a basic medium using alkali hydroxides and ethylene (B1197577) glycol. google.com However, the future of its synthesis lies in the development of more efficient and environmentally benign methodologies.

Future research will likely prioritize pathways that increase yield, reduce the number of steps, and utilize less hazardous reagents. This includes the exploration of biocatalysis and microwave-assisted synthesis, which have shown promise in other areas of organic synthesis for reducing reaction times and energy consumption. mun.ca The goal is to create synthetic routes that are not only economically viable but also align with the principles of green chemistry, minimizing waste and environmental impact. researchgate.net

Rational Design and Synthesis of New Bioactive Derivatives with Enhanced Specificity

The rational design of new molecules is a cornerstone of modern medicinal chemistry, aiming to create compounds with specific pharmacological actions. nih.gov this compound serves as a valuable scaffold for the creation of new bioactive derivatives. Its structural features, including the benzoic acid moiety and the benzyloxy group, can be systematically modified to enhance interactions with biological targets.

Future efforts will involve computational modeling and structure-activity relationship (SAR) studies to predict how modifications will affect biological activity. For example, derivatives could be designed to target specific enzymes or receptors implicated in disease. The synthesis of a library of related compounds, followed by biological screening, will be crucial in identifying new therapeutic leads with improved potency and selectivity. nih.gov

Advanced Mechanistic Studies of Biological Interactions and Target Validation

Understanding how a molecule interacts with biological systems at a molecular level is critical for its development as a therapeutic agent. For this compound and its future derivatives, advanced mechanistic studies will be essential. This includes identifying specific binding sites on protein targets and elucidating the downstream effects of these interactions.

Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational docking simulations will be employed to visualize and understand these interactions. Validating the biological targets of these compounds will confirm their mechanism of action and provide a solid foundation for further preclinical and clinical development.

Integration with Combinatorial Chemistry and High-Throughput Screening Methodologies

To accelerate the discovery of new lead compounds, this compound can be integrated into combinatorial chemistry and high-throughput screening (HTS) platforms. Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules, creating a "library" of potential drug candidates.

These libraries can then be subjected to HTS, where thousands of compounds are rapidly tested for their ability to modulate a specific biological target. This approach significantly increases the efficiency of the drug discovery process, allowing researchers to quickly identify promising "hits" from a large pool of candidates for further optimization.

Application of Green Chemistry Principles in Synthesis and Derivatization

The principles of green chemistry are increasingly guiding the development of chemical processes to make them more sustainable. researchgate.net The future synthesis and derivatization of this compound will be heavily influenced by these principles.

Key areas of focus will include:

Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. researchgate.netskpharmteco.com The goal is to minimize the environmental and health impacts associated with solvent use. skpharmteco.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. researchgate.net

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources, such as biomass, to reduce reliance on petrochemicals. researchgate.net

Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. Biocatalysts, in particular, offer a high degree of specificity and operate under mild conditions. mun.ca

By integrating these principles, the environmental footprint of producing this compound and its derivatives can be significantly reduced.

Interactive Data Table: Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 71313-03-4 | C₁₆H₁₆O₅ | 288.29 |

| Syringic acid (4-Hydroxy-3,5-dimethoxybenzoic acid) | 530-57-4 | C₉H₁₀O₅ | 198.17 sigmaaldrich.com |

| 3,4,5-Trimethoxybenzoic acid | 118-41-2 | C₁₀H₁₂O₅ | 212.20 |

| 4-Benzyloxy-3,5-dimethylbenzoic acid | 97888-80-7 | C₁₆H₁₆O₃ | 256.30 scbt.com |

| 4-Bromo-3,5-dimethoxybenzoic acid | 56518-42-4 | C₉H₉BrO₄ | 261.07 sigmaaldrich.com |

Q & A

Q. What are the established synthetic routes for 4-(benzyloxy)-3,5-dimethoxybenzoic acid, and what key intermediates are involved?

The compound is typically synthesized via benzylation of a hydroxy-substituted benzoic acid precursor. A common approach involves:

- Step 1 : Protection of the hydroxyl group in 3,5-dimethoxy-4-hydroxybenzoic acid using benzyl bromide or chloride under basic conditions (e.g., K₂CO₃ in DMF or acetone) .

- Step 2 : Acidic or basic hydrolysis of ester intermediates (if applicable) to yield the free carboxylic acid .

Key intermediates include 3,5-dimethoxy-4-hydroxybenzoic acid and its benzyl-protected ester derivatives.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy :

- ¹H NMR : Peaks for aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ ~3.8 ppm), and benzyloxy protons (δ ~5.1 ppm for CH₂) .

- ¹³C NMR : Signals for carbonyl (δ ~170 ppm), aromatic carbons (δ 110–160 ppm), and methoxy/benzyloxy carbons (δ ~55–75 ppm).

- FT-IR : Strong absorption for carboxylic acid O–H (~2500–3300 cm⁻¹), C=O (~1680 cm⁻¹), and aromatic C–O (1250–1050 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak ([M+H]⁺) at m/z 318.3 (C₁₆H₁₆O₅) .

Q. What is the solubility profile of this compound in common organic solvents?

Limited experimental data exist, but analogous compounds (e.g., 3,5-dimethoxybenzoic acid) show:

Q. What safety precautions are required when handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles (EN 166/NIOSH standards) .

- Ventilation : Use fume hoods to avoid inhalation of aerosols .

- Storage : Inert atmosphere (N₂/Ar), 2–8°C, sealed container to prevent hydrolysis .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield in the benzylation step?

Variables to optimize:

- Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve benzylation efficiency .

- Temperature : Reflux (~80°C) enhances reaction kinetics but may increase side reactions .

- Solvent : Polar aprotic solvents (DMF, acetone) favor nucleophilic substitution .

- Stoichiometry : Excess benzyl halide (1.2–1.5 equiv.) ensures complete protection .

Q. How should researchers address contradictions in solubility data between static and dynamic methods?

Discrepancies arise from measurement techniques:

Q. What strategies are recommended for evaluating the biological activity of this compound?

- Antimicrobial Assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .

- Enzyme Inhibition : Test against tyrosinase or lipoxygenase using spectrophotometric methods (IC₅₀ determination) .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess therapeutic index .

Q. How can computational modeling aid in understanding its reactivity?

- Density Functional Theory (DFT) : Predict reaction pathways for benzylation/hydrolysis steps (e.g., Gibbs free energy barriers) .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzyme active sites) using PubChem 3D conformers (InChIKey: QIBMVRYNEXOCCF) .

- Solubility Parameters : Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.